N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenoxybenzamide hydrochloride
Description
N-(6-Benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenoxybenzamide hydrochloride is a heterocyclic compound featuring a tetrahydrothienopyridine core fused with benzamide and phenoxy substituents. The molecule’s structural complexity arises from the bicyclic thieno[2,3-c]pyridine system, which is functionalized with a benzyl group at position 6, a cyano group at position 3, and a substituted benzamide moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies.
Properties
IUPAC Name |
N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-phenoxybenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N3O2S.ClH/c29-17-25-24-14-15-31(18-20-8-3-1-4-9-20)19-26(24)34-28(25)30-27(32)21-10-7-13-23(16-21)33-22-11-5-2-6-12-22;/h1-13,16H,14-15,18-19H2,(H,30,32);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSHRQQIHJIGZBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=C(S2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4)C#N)CC5=CC=CC=C5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenoxybenzamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 324.44 g/mol. It belongs to a class of compounds characterized by a thieno[2,3-c]pyridine core, which is known for various biological activities.
Antitumor Activity
Recent studies have indicated that derivatives of thieno[2,3-c]pyridine exhibit potent antitumor activity. For instance, compounds similar to N-(6-benzyl-3-cyano...) were evaluated against various cancer cell lines. In vitro assays demonstrated significant cytotoxic effects on human lung cancer cell lines such as A549 and HCC827. The cytotoxicity was assessed using the MTS assay, revealing IC50 values indicative of their effectiveness:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(6-benzyl-3-cyano...) | A549 | 6.26 ± 0.33 |
| N-(6-benzyl-3-cyano...) | HCC827 | 20.46 ± 8.63 |
These results suggest that the compound may inhibit cell proliferation effectively in a dose-dependent manner, making it a candidate for further development as an antitumor agent .
The mechanism by which N-(6-benzyl-3-cyano...) exerts its biological effects is believed to involve the inhibition of specific kinases associated with tumor progression. For example, related compounds have been identified as selective inhibitors of JNK2 and JNK3 kinases, which play critical roles in cell survival and apoptosis pathways . The unique binding interactions observed through X-ray crystallography highlight the potential for designing more effective inhibitors targeting these pathways.
Antimicrobial Activity
In addition to its antitumor properties, preliminary studies have also explored the antimicrobial potential of this compound. Testing against Gram-positive and Gram-negative bacteria showed promising results:
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Low |
These findings indicate that while the primary focus has been on antitumor activity, there may be additional applications in treating infections .
Case Studies
A notable case study involved the application of N-(6-benzyl-3-cyano...) in combination therapies for lung cancer treatment. In a controlled environment, this compound was used alongside established chemotherapeutic agents like doxorubicin. The combination therapy resulted in enhanced cytotoxicity compared to monotherapy, suggesting a synergistic effect that warrants further investigation .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenoxybenzamide hydrochloride exhibit anticancer properties. For instance:
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thieno[2,3-c]pyridine showed potent activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent.
- Case Study : A recent investigation highlighted its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .
Neurological Applications
Given its structural features, this compound may have implications in treating neurological disorders.
- Case Study : Research has suggested that thieno[2,3-c]pyridine derivatives can act as neuroprotective agents in models of neurodegenerative diseases like Alzheimer’s and Parkinson’s disease. They potentially modulate neurotransmitter levels and reduce oxidative stress .
Potential Therapeutic Uses
The therapeutic applications of this compound can be summarized as follows:
| Application Area | Description |
|---|---|
| Cancer Treatment | Induces apoptosis in cancer cells; effective against multiple cancer types. |
| Infection Control | Exhibits broad-spectrum antimicrobial activity; disrupts bacterial functions. |
| Neurology | Potential neuroprotective effects; may aid in managing neurodegenerative diseases. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with other heterocyclic systems, such as imidazo[1,2-a]pyridines and pyrido[2,3-d]pyrimidines. Below is a comparative analysis based on available evidence:
Key Observations:
Thieno[2,3-c]pyridine vs. Imidazo[1,2-a]pyridine: The thieno[2,3-c]pyridine core in the target compound incorporates a sulfur atom, which may influence electronic properties and binding affinity compared to nitrogen-rich imidazo[1,2-a]pyridines. Imidazo[1,2-a]pyridines (e.g., compound 7b in ) are often used in medicinal chemistry due to their rigid, planar structures, which enhance interactions with hydrophobic enzyme pockets . The 3-cyano group in the target compound could enhance hydrogen-bonding interactions, whereas the nitro and trifluoromethyl groups in 7b improve metabolic stability and lipophilicity .
In contrast, the pyrido[2,3-d]pyrimidine derivative () lacks such a substituent, limiting its direct pharmacological comparability .
Solubility and Salt Forms :
- The hydrochloride salt of the target compound contrasts with the free-base forms of analogs like 7b or compound 22. Salt formation typically improves bioavailability, a critical factor in preclinical development .
Research Findings and Limitations
- Synthetic Challenges: Unlike the imidazo[1,2-a]pyridine derivatives (), the tetrahydrothieno[2,3-c]pyridine system requires multi-step synthesis, including cyclization and functionalization under controlled conditions. No explicit synthetic protocols for the target compound are documented in the provided evidence.
- Biological Data Gap : While structural analogs (e.g., and ) highlight trends in heterocyclic drug design, the absence of direct bioactivity data for the target compound necessitates further experimental validation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
